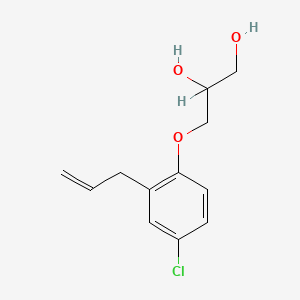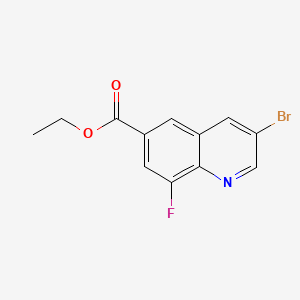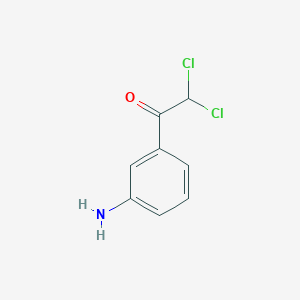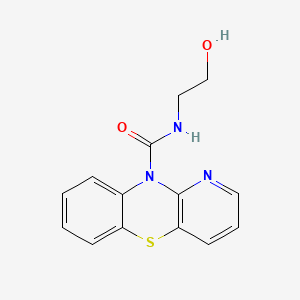
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a pyridine ring attached to an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with nitrous acid to yield the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: This compound shares a similar pyridine ring but has a triazole ring instead of an oxadiazole ring.
4-(3-Pyridinyl)-2-pyrimidinylamine: This compound features a pyrimidine ring in place of the oxadiazole ring.
Uniqueness
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
162704-85-0 |
|---|---|
Fórmula molecular |
C7H6N4O |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
3-pyridin-4-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11) |
Clave InChI |
XMOHGESNXFJGNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NOC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)








